molecular formula C12H14FN B8483086 4-(Cyclohexen-1-yl)-3-fluoroaniline

4-(Cyclohexen-1-yl)-3-fluoroaniline

Cat. No.: B8483086
M. Wt: 191.24 g/mol
InChI Key: YRXXIKUVCMRGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohexen-1-yl)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H14FN and its molecular weight is 191.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-3-fluoroaniline

InChI

InChI=1S/C12H14FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h4,6-8H,1-3,5,14H2

InChI Key

YRXXIKUVCMRGRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a pressure tube, a solution of 3-fluoro-4-iodoaniline (2.29 g, 9.66 mmol) and potassium carbonate (1.74 g, 12.58 mmol) in 4:1 dimethoxyethane-water (33 mL) was degassed by nitrogen sparge for 40 minutes, followed by addition of 1-cyclohexenyl boronic acid pinacol ester (2.7 mL, 2.61 g, 12.56 mmol). Then 1,1′-bis(diphenylphosphino)ferrocene palladium (II) chloride dichloromethane complex (237 mg, 0.29 mmol) was added followed by degassing for another 5 minutes. The pressure tube was sealed and warmed at 100° C. for 18 hours. The mixture was cooled and diluted with ethyl acetate, followed by extraction with water and saturated sodium chloride solution. The solution was dried (Na2SO4) and stirred with 3-(mercaptopropyl) silica gel for 1 hour. Concentration in vacuo afforded a brown oil, which was chromatographed over a 340 g silica gel cartridge, eluting with 10-100% ethyl acetate in hexanes. These procedures afforded the title compound (1.16 g, 63%) as a light brown oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.00 (m, 1H), 6.37 (m, 2H), 5.84 (s, 1H), 3.71 (br s, 2H), 2.32 (m, 2H), 2.17 (m, 2H), 1.73 (m, 2H), 1.65 (m, 2H); MS (+DCI) m/z (rel abundance) 192 (100, M+H).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Yield
63%

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